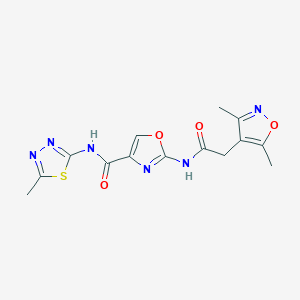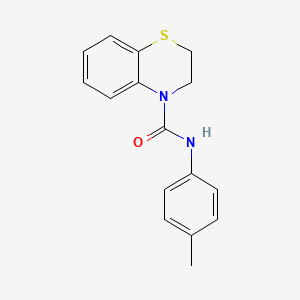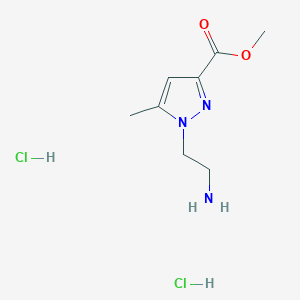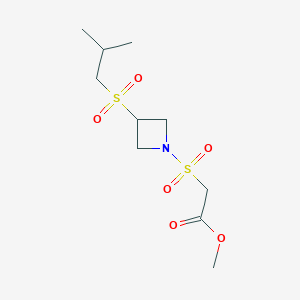
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N6O4S and its molecular weight is 362.36. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoreactions in Medicinal Chemistry
Compounds containing isoxazole and thiadiazole units, like the one , are explored for their photoreactive properties, which have implications in developing photosensitive drugs and understanding drug stability under light exposure. For instance, the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen highlight the potential for such compounds in photodynamic therapy or as light-activated prodrugs (Mahran, Sidky, & Wamhoff, 1983).
Antibacterial Agents
Isoxazole and thiadiazole derivatives have been synthesized and investigated for their antibacterial properties. Their structural activity relationships reveal the potential for designing new antibiotics targeting resistant bacterial strains. For example, cephalosporins with a dimethylisoxazolidinio vinyl group have shown promising in vitro activity, indicating the significance of isoxazole derivatives in developing novel antibacterial agents (Hara, Sakamoto, Hisamichi, & Nagano, 1996).
Antiviral Research
The synthesis and evaluation of thiazole C-nucleosides for their antiviral activity present another area of interest. Such compounds, by virtue of their structural features, including thiazole and oxazole rings, offer a platform for developing novel antiviral drugs against herpes, parainfluenza, and rhinovirus (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Neurogenic Potential
The exploration of melatonin-based compounds with azole substitutions for their neurogenic potential underscores the interest in utilizing these heterocyclic structures for neurological applications. Compounds promoting differentiation of neural stem cells to neurons present a novel avenue for research in neurodegenerative diseases and neuroregeneration (de la Fuente Revenga et al., 2015).
Polymer Science
In polymer science, aromatic polyamides containing oxazolyl structures demonstrate high thermal properties and good solubility, indicating the role of such compounds in developing advanced materials with specific thermal and solubility characteristics (Akutsu et al., 1998).
properties
IUPAC Name |
2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4S/c1-6-9(7(2)24-20-6)4-11(21)16-13-15-10(5-23-13)12(22)17-14-19-18-8(3)25-14/h5H,4H2,1-3H3,(H,15,16,21)(H,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBDXUMRDCYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=NN=C(S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2408312.png)
![2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2408316.png)
![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2408319.png)



![Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate](/img/structure/B2408325.png)

![5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2408327.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2408329.png)